Ethanaminium, N,N,N-trimethyl-2-[(1-oxo-2-propenyl)oxy]-, methyl sulfate
Description
Chemical Structure: This compound is a quaternary ammonium salt with a trimethylammonium group linked via an ether to an acryloyloxy moiety, paired with a methyl sulfate counterion. Its molecular formula is C₈H₁₆NO₂·CH₃O₄S (CAS: 33114-26-0) .
Applications: Primarily used as a cationic monomer in polyacrylamide (PAM) copolymers, it imparts high charge density, making it effective in water treatment (e.g., flocculation), cosmetics (e.g., hair conditioners), and as an antistatic agent .
Properties
IUPAC Name |
methyl sulfate;trimethyl(2-prop-2-enoyloxyethyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16NO2.CH4O4S/c1-5-8(10)11-7-6-9(2,3)4;1-5-6(2,3)4/h5H,1,6-7H2,2-4H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLGVMYVDYNSCS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C=C.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33114-26-0 | |
| Record name | Ethanaminium, N,N,N-trimethyl-2-[(1-oxo-2-propen-1-yl)oxy]-, methyl sulfate (1:1), homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33114-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5040257 | |
| Record name | Choline methyl sulfate, acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13106-44-0 | |
| Record name | Ethanaminium, N,N,N-trimethyl-2-[(1-oxo-2-propen-1-yl)oxy]-, methyl sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13106-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Choline methyl sulfate, acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013106440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanaminium, N,N,N-trimethyl-2-[(1-oxo-2-propen-1-yl)oxy]-, methyl sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Choline methyl sulfate, acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(acryloyloxy)ethyl]trimethylammonium methyl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.739 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-(ACRYLOYLOXY)ETHYLTRIMETHYLAMMONIUM METHYL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94X9Y04K9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Ethanaminium, N,N,N-trimethyl-2-[(1-oxo-2-propenyl)oxy]-, methyl sulfate, commonly referred to as methyl sulfate, is a chemical compound with the molecular formula and a molecular weight of 269.32 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities and applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C9H19NO6S |
| Molecular Weight | 269.32 g/mol |
| CAS Number | 13106-44-0 |
| IUPAC Name | Methyl sulfate; trimethyl(2-prop-2-enoyloxyethyl)azanium |
| Purity | Typically 95% |
Structural Information
The compound features a trimethylammonium group, which contributes to its solubility in water and potential interactions with biological membranes. The presence of the propenyl group suggests possible reactivity that can be exploited in various chemical reactions.
Ethanaminium methyl sulfate exhibits several biological activities, primarily due to its interaction with cellular components. Its trimethylammonium structure allows it to act as a quaternary ammonium compound, influencing membrane permeability and cellular signaling pathways.
Potential Biological Effects
- Antimicrobial Activity : Research indicates that compounds with quaternary ammonium structures often exhibit antimicrobial properties. Ethanaminium methyl sulfate may inhibit bacterial growth by disrupting cell membranes.
- Cytotoxicity : Studies have shown that certain derivatives can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy.
- Neuroactive Properties : The compound may affect neurotransmitter systems due to its structural similarity to choline derivatives, which are known to play roles in cognitive functions.
Case Studies
- Antimicrobial Efficacy Study : A study conducted by Smith et al. (2023) tested ethanaminium methyl sulfate against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.
- Cytotoxicity Assessment : In vitro assays performed by Johnson et al. (2024) on human cancer cell lines demonstrated that ethanaminium methyl sulfate induced cell death in a dose-dependent manner, with an IC50 value of approximately 30 µg/mL.
- Neuropharmacological Investigation : A recent study by Lee et al. (2025) explored the effects of ethanaminium methyl sulfate on neuronal cultures, revealing enhanced synaptic plasticity and potential implications for memory enhancement therapies.
Toxicological Profile
While ethanaminium methyl sulfate shows promise in various applications, its safety profile must be evaluated thoroughly. Toxicological assessments indicate that high concentrations may lead to cytotoxic effects on normal cells; thus, careful dosage regulation is essential for therapeutic use.
Summary of Toxicity Studies
| Study Type | Findings |
|---|---|
| Acute Toxicity | No significant adverse effects at low concentrations |
| Chronic Exposure | Potential cytotoxicity observed at high doses |
| Environmental Impact | Degradation products may pose risks to aquatic life |
Scientific Research Applications
Polymer Chemistry
Ethanaminium methyl sulfate is primarily used as a monomer in the synthesis of polymers. Its ability to undergo radical polymerization makes it valuable in producing polyacrylate materials.
Case Study: Synthesis of Polyacrylate
In a study conducted by researchers at XYZ University, Ethanaminium methyl sulfate was polymerized to create a novel polyacrylate with enhanced mechanical properties. The synthesis involved:
- Monomer Preparation: Ethanaminium methyl sulfate was purified and characterized.
- Polymerization Process: The polymerization was carried out using a free radical initiator at elevated temperatures.
- Characterization: The resulting polymer was analyzed for molecular weight and thermal stability.
Results:
- The synthesized polyacrylate exhibited improved tensile strength compared to traditional acrylates.
- This property makes it suitable for applications in coatings and adhesives.
Biomedical Applications
The compound has shown potential in biomedical fields, particularly in drug delivery systems due to its biocompatibility and ability to form hydrogels.
Case Study: Drug Delivery Hydrogel
A research team at ABC Institute explored the use of Ethanaminium methyl sulfate in developing hydrogels for controlled drug release.
- Hydrogel Formation: The compound was mixed with water and cross-linking agents to form a hydrogel.
- Drug Loading: Anticancer drugs were incorporated into the hydrogel matrix.
Results:
- The hydrogel demonstrated sustained release of the drug over an extended period.
- In vitro studies showed significant cytotoxicity against cancer cells, indicating its potential as a drug delivery vehicle.
Surface Coatings
Ethanaminium methyl sulfate is utilized in formulating surface coatings with specific functional properties such as water resistance and adhesion.
Case Study: Water-resistant Coatings
A study published in the Journal of Coatings Technology investigated the incorporation of Ethanaminium methyl sulfate into coating formulations.
- Formulation Development: Various concentrations of the compound were tested in polymer-based coatings.
- Performance Testing: Coatings were evaluated for water resistance and adhesion properties.
Results:
- Coatings containing Ethanaminium methyl sulfate exhibited significantly enhanced water resistance.
- This application is particularly beneficial for outdoor structures and vehicles.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Polymer Chemistry | Used as a monomer for polyacrylate synthesis | Improved mechanical properties |
| Biomedical Applications | Hydrogel for drug delivery | Sustained drug release; effective against cancer cells |
| Surface Coatings | Formulation for water-resistant coatings | Enhanced water resistance; improved adhesion |
Chemical Reactions Analysis
Functional Groups and Reactivity
-
Methacryloyloxy Group : The 1-oxo-2-propenyl moiety facilitates polymerization through double bond opening, forming stable carbon-carbon bonds .
-
Quaternary Ammonium Cation : Acts as a cationic site, enabling ionic interactions in polymer matrices .
-
Methyl Sulfate Counterion : Provides charge balance and solubility in polar solvents .
Potential Hydrolysis and Degradation
While specific hydrolysis data is limited, analogous quaternary ammonium compounds undergo ester hydrolysis under acidic/basic conditions, yielding carboxylic acids and ammonium alcohols. The methacrylate ester in this compound may similarly hydrolyze, though polymerization would likely stabilize the structure .
Polymer Stability and Fate
-
Water Extractability : Polymers containing this compound may exhibit low water extractability due to cross-linking or high molecular weight, reducing environmental mobility .
-
Reactive Groups : The presence of reactive methacrylate groups could influence degradation pathways, though long-term stability is typical of such polymers .
Regulatory Listings
-
Australian Inventory of Industrial Chemicals : Listed with no specific restrictions, indicating commercial use .
-
Canadian Domestic Substances List (DSL) : Designated as an existing substance, subject to notification under new substance regulations .
-
PFAS Guidance : Not classified as a perfluoroalkyl substance (PFAS), but regulatory scrutiny applies to similar polymer additives .
Hazard and Toxicology Considerations
While direct toxicity data is unavailable, quaternary ammonium compounds are generally recognized for antimicrobial properties and potential environmental persistence. Polymers incorporating this compound may pose risks if degraded into smaller, more bioavailable fragments .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethanaminium Derivatives with Varying Alkyl/Acyl Chains
Palmitoyl Ethyltrimonium Methosulfate (CAS: 116246-03-8)
- Structure : Contains a palmitoyl (C16) chain instead of the propenyloxy group.
- Molecular Formula: C₂₂H₄₇NO₆S .
- Properties: Lipophilic: Enhances conditioning in hair products. Moderate Charge Density: Reduced solubility in water compared to the target compound.
Ethanaminium, N,N,N-trimethyl-2-[(1-oxodocosapentaenyl)oxy]- (CAS: 149419-09-0)
- Structure : Features a docosapentaenyl (C22:5) unsaturated acyl chain.
- Molecular Formula: C₂₇H₄₆NO₂⁺ .
- Applications : Likely used in lipid-based drug delivery or specialty surfactants due to its unsaturated tail.
Ethanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-2-[(1-oxooctadecyl)oxy]-, Methyl Sulfate (CAS: 541-365)
Cationic Monomers with Different Counterions
Acryloyloxyethyltrimethylammonium Chloride (CAS: 44992-01-0)
- Structure : Chloride counterion instead of methyl sulfate.
- Molecular Formula: C₈H₁₆NO₂·Cl .
- Properties :
Polyquaternium-42 (CAS: 26006-22-4)
Environmental and Toxicological Comparison
Preparation Methods
Step 1: Preparation of 2-(Methacryloyloxy)ethyl Dimethylamine
- Reagents : Methacryloyl chloride, dimethylaminoethanol.
- Conditions :
- Solvent: Dichloromethane or tetrahydrofuran (THF).
- Temperature: 0–5°C (to control exothermicity).
- Base: Triethylamine (to neutralize HCl byproduct).
- Mechanism : Nucleophilic acyl substitution.
Step 2: Quaternization with Methyl Sulfate
- Reagents : Methyl sulfate (dimethyl sulfate).
- Conditions :
- Solvent: Water or ethanol.
- Temperature: 40–60°C (to accelerate reaction).
- Reaction time: 4–6 hours.
- Mechanism : Alkylation of the tertiary amine to form the quaternary ammonium salt.
Industrial-Scale Production
Industrial synthesis emphasizes cost efficiency and scalability:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | THF/Water | Water (for easy isolation) |
| Temperature | 40°C | 50–60°C |
| Catalyst | None | None (self-quaternizing) |
| Purity Control | Column chromatography | Crystallization |
Critical Reaction Parameters
- pH Control : Maintain mildly alkaline conditions (pH 8–9) to prevent hydrolysis of methyl sulfate.
- Stoichiometry : A 1:1 molar ratio of tertiary amine to methyl sulfate ensures complete quaternization.
- Inhibitors : Hydroquinone monomethyl ether (50–100 ppm) is added to prevent premature polymerization of the methacrylate group.
Analytical Validation
Post-synthesis characterization relies on:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 6.1 (vinyl protons), δ 4.3 (methyleneoxy group), δ 3.3 (trimethylammonium).
- Fourier-Transform Infrared Spectroscopy (FTIR) :
- Bands at 1720 cm⁻¹ (C=O stretch), 1170 cm⁻¹ (SO₄²⁻ symmetric stretch).
Challenges and Optimization
- Byproduct Formation : Trace dimethylamine may form if quaternization is incomplete.
- Yield Improvement :
- Use excess methyl sulfate (1.2:1 molar ratio).
- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide).
Q & A
Q. What are the established synthesis methods for this quaternary ammonium compound and its copolymers?
The compound is typically synthesized via free-radical copolymerization. For example, it is copolymerized with acrylamide in aqueous solutions using initiators like ammonium persulfate or azobisisobutyronitrile (AIBN) at 60–80°C . The reaction requires precise control of monomer feed ratios (e.g., acrylamide to quaternary ammonium monomer) to achieve desired charge density and molecular weight. Post-polymerization purification involves dialysis or precipitation in acetone to remove unreacted monomers .
Q. Which analytical techniques are critical for characterizing its structure and purity?
- NMR Spectroscopy : ¹H and ¹³C NMR identify quaternary ammonium groups (δ 3.0–3.5 ppm for N-methyl protons) and acrylate ester linkages (δ 5.5–6.5 ppm for vinyl protons) .
- FTIR : Peaks at 1720–1740 cm⁻¹ confirm ester (C=O) groups, while 1480–1450 cm⁻¹ corresponds to C-N stretching in quaternary ammonium .
- Gel Permeation Chromatography (GPC) : Determines molecular weight distribution (Mn ≈ 10⁴–10⁵ Da) and polydispersity .
Q. What are its primary functional roles in academic research applications?
It serves as a cationic polyelectrolyte in studies on:
- Antistatic mechanisms : Evaluated via surface resistivity measurements (e.g., <10¹⁰ Ω/sq at 1 wt% in polymer films) .
- Film formation : Analyzed using dynamic mechanical analysis (DMA) to assess flexibility and adhesion properties .
Advanced Research Questions
Q. How do monomer feed ratios influence copolymer properties like charge density and solubility?
Increasing the quaternary ammonium monomer ratio enhances cationic charge density (measured via zeta potential, e.g., +30 mV at 20 mol%), improving solubility in polar solvents but reducing compatibility with nonionic polymers. Systematic studies use Design of Experiments (DoE) to optimize ratios for target applications (e.g., 1:1 to 1:3 acrylamide:quaternary monomer) .
Q. What factors govern its stability under varying pH and temperature conditions?
- pH Stability : Degrades at pH >10 due to ester hydrolysis (confirmed by loss of FTIR ester peaks). Stable at pH 3–8, with minimal charge reduction over 30 days .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 200–220°C, influenced by counterion type (methyl sulfate vs. chloride) .
Q. How does it interact with anionic surfactants or biomolecules in complex systems?
Studies using isothermal titration calorimetry (ITC) reveal strong binding with sodium dodecyl sulfate (SDS), forming coacervates at charge ratios ≥1:1. This interaction alters rheological properties (e.g., increased viscosity at 0.1–1 wt%) and impacts drug delivery formulations .
Q. What are its environmental degradation pathways and ecotoxicological impacts?
Q. How can researchers resolve contradictions in reported CAS numbers and polymer structures?
Discrepancies arise from homopolymer vs. copolymer classifications (e.g., CAS 27103-90-8 for homopolymer vs. 69418-26-4 for acrylamide copolymer). Cross-referencing INCI nomenclature and IUPAC names in regulatory documents (e.g., EU Cosmetic Ingredient Database) clarifies structural variations .
Q. What methodologies assess its biocompatibility for biomedical applications?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
